Benzoyl glucuronide
Overview
Description
Benzoyl glucuronide is a conjugate of benzoic acid and glucuronic acid. It is formed through the process of glucuronidation, where glucuronic acid is attached to benzoic acid. This compound is a type of acyl glucuronide, which are known for their role in the metabolism and excretion of various xenobiotics and endogenous substances.
Mechanism of Action
Target of Action
Benzoyl glucuronide is a metabolite of benzoic acid, which is widely used as a food preservative . The primary targets of this compound are the enzymes involved in the glucuronidation process, particularly the UDP-glucuronosyltransferase (UGT) isoforms . These enzymes play a crucial role in Phase II metabolism, converting a wide range of functional groups into highly water-soluble glucuronides .
Mode of Action
This compound interacts with its targets through a process known as glucuronidation. This is a fundamental process in Phase II metabolism, where a wide range of functional groups, including those generated as primary metabolites, are converted into highly water-soluble, readily excreted glucuronides . The glucuronidation process involves the transfer of a glucuronic group from UDP-glucuronic acid to a functionalized foreign compound .
Biochemical Pathways
The glucuronidation process is a key biochemical pathway affected by this compound. This pathway involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of UGT enzymes . The primary product is always the 1-β-O-acyl-glucuronide . This process results in the formation of highly water-soluble metabolites that are readily excreted from the body .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). As a glucuronide metabolite, this compound is typically considered inactive and rapidly eliminated . The rate of its degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .
Result of Action
The result of this compound’s action is the formation of highly water-soluble metabolites that are readily excreted from the body . Acyl glucuronide metabolites, such as this compound, have been implicated in drug-induced toxicities . These metabolites can covalently modify biological molecules, including proteins, lipids, and nucleic acids .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the stability of acyl glucuronides . This compound is highly stable at pH 3 but rapidly cyclises at less than physiological pH . Furthermore, the steric and electronic environment of the ester linkage to the sugar can strongly influence the electrophilicity of acyl glucuronides .
Biochemical Analysis
Biochemical Properties
Benzoyl glucuronide interacts with a wide range of functional groups, including those generated as primary metabolites . It is converted into highly water-soluble, readily excreted glucuronides . The glucuronidation process involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form highly water-soluble glucuronides allows it to interact with a variety of biomolecules .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyl glucuronide can be synthesized through the enzymatic reaction involving uridine diphosphate glucuronosyltransferase (UGT) enzymes. The reaction typically involves the conjugation of benzoic acid with glucuronic acid in the presence of UGT enzymes. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound may involve the use of recombinant UGT enzymes to facilitate the glucuronidation process. The process can be scaled up by optimizing the reaction conditions, such as enzyme concentration, substrate concentration, and reaction time, to achieve high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: Benzoyl glucuronide undergoes various chemical reactions, including hydrolysis, transacylation, and anomerization. These reactions are influenced by the presence of nucleophiles and the pH of the environment.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of this compound into benzoic acid and glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group from this compound to another nucleophile, such as a protein or amino acid.
Anomerization: This reaction involves the conversion of the β-anomer of this compound to the α-anomer and vice versa.
Major Products: The major products formed from these reactions include benzoic acid, glucuronic acid, and various acylated derivatives depending on the nucleophile involved in the transacylation reaction.
Scientific Research Applications
Benzoyl glucuronide has several scientific research applications:
Chemistry: It is used as a model compound to study the kinetics and mechanisms of glucuronidation reactions.
Biology: It serves as a biomarker for the metabolism of benzoic acid in biological systems.
Medicine: It is investigated for its role in drug metabolism and potential implications in drug-induced toxicities.
Industry: It is used in the development of analytical methods for the detection and quantification of glucuronides in various matrices.
Comparison with Similar Compounds
- Phenylacetic acid glucuronide
- Salicylic acid glucuronide
- Ibuprofen glucuronide
Comparison: Benzoyl glucuronide is unique in its structure and reactivity compared to other acyl glucuronides. While phenylacetic acid glucuronide and salicylic acid glucuronide also undergo similar glucuronidation reactions, the specific reactivity and stability of this compound can differ due to the nature of the benzoic acid moiety. This uniqueness can influence its role in drug metabolism and potential toxicities.
Biological Activity
Benzoyl glucuronide (BG) is a notable metabolite derived from benzoic acid, primarily formed in the liver through the action of UDP-glucuronosyltransferases (UGTs). This compound plays a significant role in drug metabolism and excretion, and its biological activity has implications in toxicology, pharmacology, and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, interactions, and research findings.
1. Chemical Structure and Formation
This compound is classified as an acyl glucuronide, characterized by the attachment of a benzoic acid moiety to glucuronic acid via a glycosidic bond. The reaction can be summarized as follows:
This transformation is catalyzed by various isoforms of UGTs, particularly UGT2B28 and UGT2B4, which are crucial for the conjugation and elimination of potentially toxic substances from the body .
2. Biological Activity and Mechanisms
2.1 Metabolism and Excretion
This compound enhances the water solubility of benzoic acid, facilitating its renal excretion. The process of glucuronidation is vital for detoxifying xenobiotics and endogenous compounds . Elevated levels of BG can indicate increased metabolic activity in response to exposure to various drugs or toxins.
2.2 Reactive Metabolite Implications
As an acyl glucuronide, this compound exhibits electrophilic properties that enable it to bind covalently to proteins. This reactivity has been implicated in adverse drug reactions (ADRs), particularly with carboxylic acid drugs . Studies have shown that the degradation rates of BG can vary significantly based on structural modifications, affecting its potential toxicity and therapeutic efficacy .
3.1 Toxicological Assessments
Research has indicated that this compound may contribute to drug-induced liver injury and other toxicological effects. For instance, studies evaluating its formation in human liver microsomes have demonstrated that certain drugs can generate BG as a metabolite, leading to varying degrees of cytotoxicity depending on their concentration and exposure duration .
3.2 Clinical Implications
The role of BG in clinical settings is being explored, particularly in relation to its potential as a biomarker for drug metabolism and toxicity assessment. Elevated levels of this compound have been associated with specific pathological conditions, including liver dysfunction and certain cancers .
4. Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other acyl glucuronides:
Compound | Formation Source | Biological Activity | Clinical Relevance |
---|---|---|---|
This compound | Benzoic Acid | Reactive metabolite; potential ADRs | Liver injury, cancer biomarker |
1-beta-O-Acyl Glucuronides | Various drugs | Protein binding; toxic effects | Drug safety assessments |
Hippuric Acid | Benzoic Acid | Non-reactive metabolite | General detoxification |
5. Conclusion
This compound represents a critical component in the biotransformation of benzoic acid and other related compounds. Its biological activity underscores the importance of understanding metabolic pathways in drug development and safety assessment. Ongoing research into its reactivity and implications for human health will further elucidate its role in pharmacology and toxicology.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-benzoyloxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O8/c14-7-8(15)10(11(17)18)20-13(9(7)16)21-12(19)6-4-2-1-3-5-6/h1-5,7-10,13-16H,(H,17,18)/t7-,8-,9+,10-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOPFVNXNMEEDI-UNLLLRGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940901 | |
Record name | 1-O-Benzoylhexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Benzoyl glucuronide (Benzoic acid) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19237-53-7 | |
Record name | Benzoyl glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19237-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019237537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-Benzoylhexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOYL GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC94T61O9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Benzoyl glucuronide (Benzoic acid) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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